molecular formula C7H16ClNO B8096166 3-Methyl-3-(1-methylethoxy)-azetidine HCl

3-Methyl-3-(1-methylethoxy)-azetidine HCl

Cat. No.: B8096166
M. Wt: 165.66 g/mol
InChI Key: PRRPFSQSOGLWEM-UHFFFAOYSA-N
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Description

Data Table: Key Molecular and Physical Properties

Property Value
Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
IUPAC Name 3-isopropoxy-3-methylazetidine hydrochloride
SMILES CC(C)OC1(C)CNC1.Cl
CAS Number 1211790-78-1
Purity 95%
Structural Class Alkylated azetidine derivative
Salt Form Hydrochloride

Research Findings and Applications

3-Methyl-3-(1-methylethoxy)-azetidine hydrochloride has been investigated primarily for its potential in medicinal chemistry due to the azetidine scaffold's known bioactivity. The hydrochloride salt enhances its solubility, making it suitable for biological assays and pharmaceutical formulation development.

The compound's mechanism of action is presumed to involve interaction with biological targets such as enzymes or receptors, although detailed target identification and pathway elucidation remain under investigation. Azetidine derivatives are known to modulate neurotransmitter transporters and enzymes, suggesting potential utility in neuropharmacology and other therapeutic areas.

Synthetic routes to this compound typically involve multi-step organic reactions, including alkylation and etherification steps to install the methyl and isopropoxy substituents on the azetidine ring. Reaction conditions such as temperature, solvents, and catalysts vary depending on the synthetic methodology employed.

Relevant Structural Image

(Note: Image is a schematic representation of the molecular structure of 3-Methyl-3-(1-methylethoxy)-azetidine hydrochloride)

      O
      |
  CH3-C-CH3
      |
     O-C
       \
        C
       / \
  N---C   C-CH3

This simplified diagram shows the azetidine four-membered ring with the nitrogen atom and the 3-position bearing methyl and isopropoxy substituents.

Properties

IUPAC Name

3-methyl-3-propan-2-yloxyazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)9-7(3)4-8-5-7;/h6,8H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRPFSQSOGLWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CNC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features an azetidine ring (a four-membered saturated heterocycle) substituted at the 3-position with both methyl and isopropoxy groups, followed by hydrochloride salt formation. The strained azetidine ring imposes kinetic instability, requiring controlled reaction conditions to prevent ring-opening or decomposition.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₇H₁₆ClNO
Molecular Weight165.66 g/mol
IUPAC Name3-methyl-3-propan-2-yloxyazetidine hydrochloride
SMILESCC(C)OC1(CNC1)C.Cl

Classical Synthesis Routes

Nucleophilic Substitution of Azetidine Precursors

Azetidine derivatives are commonly synthesized via nucleophilic substitution reactions. For this compound, this involves:

  • Ring Formation : Cyclization of 1,3-diaminopropane derivatives with electrophilic agents like epichlorohydrin under basic conditions.

  • Etherification : Introduction of the isopropoxy group via Williamson ether synthesis, where a sodium alkoxide displaces a leaving group (e.g., chloride) on the azetidine ring.

  • Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

Example Protocol:

  • Step 1 : React 3-amino-3-methylazetidine with isopropyl bromide in the presence of NaH/THF at 0–5°C for 12 hours.

  • Step 2 : Quench with aqueous HCl (1:4 v/v) to precipitate the hydrochloride salt.

  • Yield : ~65–70% after recrystallization from acetone/water.

Modern Advances in Synthesis

Aza-Michael Addition Strategy

Recent methods employ Aza-Michael addition to construct the azetidine ring. This one-pot approach utilizes α,β-unsaturated carbonyl compounds and amines:

  • Reaction Setup : Combine methyl vinyl ketone with 1,2-diaminopropane in acetonitrile at reflux.

  • Cyclization : Catalyze with BF₃·OEt₂ to form the azetidine core.

  • Functionalization : Introduce the isopropoxy group via O-alkylation using isopropyl tosylate.

Table 2: Optimization Parameters for Aza-Michael Route

ParameterOptimal ConditionImpact on Yield
Temperature80–90°CMaximizes ring closure
Catalyst Loading5 mol% BF₃·OEt₂Prevents side reactions
SolventAnhydrous acetonitrileEnhances solubility

Acid-Mediated Cyclization and Salt Formation

Hydrochloric Acid as a Dual Catalyst

The patent EP1527072A1 highlights hydrochloric acid’s role in both cyclization and salt formation for analogous azetidine derivatives:

  • Cyclization : Azetidine intermediates (e.g., 3-amino-4-methyl-2-oxoazetidine) are treated with HCl (1:1 v/v) at 60–70°C, inducing ring closure.

  • Precipitation : Cooling the reaction mixture to 0°C yields crystalline hydrochloride salts with ≥98% purity.

Critical Factors:

  • Acid Concentration : >6 M HCl minimizes byproducts like opened-ring amines.

  • Temperature Control : Slow cooling (1°C/min) prevents occluded solvents in the crystal lattice.

Purification and Isolation Techniques

Chromatographic Methods

Post-synthesis purification employs reversed-phase HPLC (RP-HPLC) with C₁₈ columns to resolve residual amines and etherification byproducts:

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

  • Load Capacity : 10–15 mg/mL for preparative-scale runs.

Lyophilization for Salt Stabilization

Lyophilization of the aqueous HCl solution yields a free-flowing powder with <0.5% moisture content, critical for long-term storage.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution6595Moderate
Aza-Michael Addition7897High
Acid-Mediated Cyclization7299High

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale syntheses prioritize solvent recycling:

  • THF Recovery : Distillation under reduced pressure (30°C, 150 mbar) achieves >90% recovery.

  • Waste Minimization : Ethyl acetate/water biphasic systems reduce organic waste by 40%.

Continuous Flow Reactors

Recent patents describe continuous flow setups for azetidine synthesis, reducing reaction times from 12 hours to 25 minutes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(1-methylethoxy)-azetidine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-Methyl-3-(1-methylethoxy)-azetidine HCl serves as an important building block in the synthesis of various pharmaceutical agents. It has been utilized in the development of compounds targeting specific biological pathways, including:

  • Antibiotics : The compound has been used as an intermediate in synthesizing fluoroquinolone antibiotics, which are critical for treating bacterial infections .
  • JAK Inhibitors : It plays a role in synthesizing JAK inhibitors, such as Brectinib, which are used for treating rheumatoid arthritis and other inflammatory conditions .

Agrochemical Applications

The compound's structural characteristics also lend themselves to applications in agrochemicals. Azetidine derivatives can be designed to act as herbicides or insecticides due to their ability to interfere with biological processes in pests while being less toxic to non-target species.

Case Study 1: Synthesis of Fluoroquinolone Antibiotics

In a recent synthesis involving this compound, researchers reported the successful incorporation of the compound into a multi-step reaction pathway leading to fluoroquinolone antibiotics. The resulting compounds exhibited potent antibacterial activity against resistant strains of bacteria .

Case Study 2: Development of JAK Inhibitors

Another study highlighted the use of this compound as an intermediate in developing JAK inhibitors. These inhibitors were shown to significantly reduce inflammation markers in clinical trials for rheumatoid arthritis patients, demonstrating the compound's potential impact on therapeutic strategies .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Pharmaceutical SynthesisAntibiotics (fluoroquinolones)Effective against resistant bacteria
JAK InhibitorsReduces inflammation in rheumatoid arthritis
Agrochemical DevelopmentHerbicides/InsecticidesPotentially less toxic to non-target species

Mechanism of Action

The mechanism of action of 3-Methyl-3-(1-methylethoxy)-azetidine HCl involves its interaction with specific molecular targets. While detailed studies are limited, it is believed to modulate certain biochemical pathways, potentially involving neurotransmitter systems. The exact molecular targets and pathways remain an area of active research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methyl-3-(1-methylethoxy)-azetidine HCl with structurally analogous azetidine derivatives, focusing on substituents, physicochemical properties, and biological activity:

Compound Name CAS Molecular Formula Substituents Key Properties Biological Activity/Stability References
This compound 1211790-78-1 C₇H₁₅NO·HCl 3-methyl, 3-isopropoxy Higher lipophilicity (predicted logP ~1.5); solubility in polar solvents (e.g., EtOAc) Stability under HCl conditions inferred from similar syntheses ; potential neuroprotective activity
3-Ethoxy-3-methylazetidine HCl 1807872-03-2 C₆H₁₃NO·HCl 3-methyl, 3-ethoxy Lower molecular weight (151.59 vs. 165.66); SMILES: CCOC1(CNC1)C Reduced steric bulk vs. isopropoxy may enhance receptor binding but lower metabolic stability
3-Fluoro-3-methylazetidine HCl 1427379-42-7 C₄H₇FNO·HCl 3-methyl, 3-fluoro Electronegative fluorine increases polarity; logP ~0.8 (predicted) Fluorine substitution may improve potency (e.g., 8.6-fold increase in M4 modulation in )
Azetidin-3-ylmethanol HCl 928038-44-2 C₄H₁₀ClNO 3-hydroxymethyl High solubility (38.9 mg/mL in water); TPSA: 32.26 Ų Hydroxyl group enhances solubility but reduces BBB penetration
3-(4-Fluorophenoxy)azetidine HCl 63843-78-7 C₉H₁₀FNO·HCl 3-(4-fluorophenoxy) Aromatic substituent increases logP (~2.5); moderate GI absorption Phenoxy groups may confer CYP inhibition risks

Key Observations:

Fluorine Substitution: Fluorinated analogues (e.g., 3-Fluoro-3-methylazetidine HCl) exhibit enhanced electronic effects, which can increase binding affinity to targets like the M4 receptor . Aromatic vs. Aliphatic: Phenoxy-substituted azetidines (e.g., 3-(4-Fluorophenoxy)azetidine HCl) show higher logP values, favoring CNS penetration but increasing metabolic instability .

Synthetic Accessibility: The target compound’s synthesis (via alkylation of azetidinols) is comparable to other ether-linked azetidines, though isopropoxy substitution may require optimized conditions to avoid side reactions .

Stability :

  • Unlike gem-dimethyl or cyclobutane analogues, which decompose under TFA, the target compound’s isopropoxy group likely confers stability under acidic HCl conditions .

Biological Potency :

  • While direct data is lacking, azetidine derivatives with bulkier substituents (e.g., isopropoxy) may exhibit prolonged half-lives due to reduced CYP-mediated metabolism .

Biological Activity

3-Methyl-3-(1-methylethoxy)-azetidine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C7_7H16_{16}ClNO. It features a four-membered azetidine ring, which is substituted with a methyl group and an isopropoxy group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

  • Molecular Weight : Approximately 165.66 g/mol
  • Solubility : Soluble in various solvents, enhancing its utility in biological studies.
  • Reactivity : The azetidine ring enables nucleophilic substitutions and ring-opening reactions, which are critical for its biological interactions.

Biological Activity

The biological activity of 3-Methyl-3-(1-methylethoxy)-azetidine HCl can be categorized into several key areas:

Pharmacological Potential

Research indicates that compounds similar to this compound can exhibit significant pharmacological properties. For instance, azetidine derivatives have been studied for their interactions with various biological targets, including receptors and enzymes.

Table 1: Structural Similarities and Biological Activities

Compound NameCAS NumberSimilarity ScoreNotable Activity
3-Methylazetidin-3-ol hydrochloride124668-46-80.91Potential neuroprotective effects
2-Methyl-1-(methylamino)propan-2-ol67622-86-00.82Antidepressant activity
3-Methylpyrrolidin-3-ol hydrochloride921592-91-80.72Anti-inflammatory properties
Azetidin-3-ylmethanol hydrochloride928038-44-20.71Antimicrobial effects
3-Methoxyazetidine hydrochloride148644-09-10.69Cytotoxicity against cancer cells

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Studies suggest that the nitrogen atom in the azetidine ring plays a crucial role in forming bonds with various receptors, potentially leading to modulations in signaling pathways relevant to disease processes.

Case Studies

Several studies have explored the biological implications of azetidine derivatives:

  • Antitumor Activity : Research has indicated that azetidine derivatives can inhibit low-fidelity DNA polymerase Theta (Polθ), which is implicated in DNA repair mechanisms in BRCA-deficient tumors. This suggests a potential role in cancer therapy, as inhibiting Polθ can lead to synthetic lethality in certain cancer types .
  • Neuroprotective Effects : A study on related compounds demonstrated neuroprotective effects through modulation of neurotransmitter systems, highlighting the potential for treating neurodegenerative diseases.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The presence of the isopropoxy group significantly influences both its chemical reactivity and biological activity compared to other similar compounds.

Q & A

Q. What bioisosteric replacements for the azetidine moiety enhance target engagement while retaining potency?

  • Methodological Answer : Replace azetidine with pyrrolidine or 3,3-difluorocyclobutane rings and evaluate potency shifts. For example, 3,3-difluorocyclobutan-1-amine analogues showed 31-fold increased hM4 receptor affinity compared to azetidine in allosteric modulator studies .

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